Nitrite-ionophore i

Ion-selective electrodes Complexation constant Sandwich membrane method

Traditional anion exchangers follow the Hofmeister series, failing to quantify nitrite in nitrate- or chloride-rich matrices. Nitrite Ionophore I is a lipophilic cobalt(III) aquacyano-cobyrinate with anti-Hofmeister selectivity (-4.2 log units vs. nitrate, -4.6 vs. chloride) and log β >10. • 35-day operational stability in flowing tap water • Crystalline, function-tested - ready for PVC membrane fabrication • Eliminates enzymatic or column-based nitrate removal, cutting per-sample cost and time.

Molecular Formula C102H118ClCoN5O19
Molecular Weight 1812.4 g/mol
Cat. No. B12057042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrite-ionophore i
Molecular FormulaC102H118ClCoN5O19
Molecular Weight1812.4 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)C)N3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2]
InChIInChI=1S/C101H116N4O14.CN.ClHO4.Co.H2O/c1-70-92-80(45-48-86(107)114-60-52-73-32-18-10-19-33-73)97(3,4)84(103-92)67-83-79(44-47-85(106)113-59-51-72-30-16-9-17-31-72)99(6,68-90(111)118-64-56-77-40-26-14-27-41-77)95(102-83)71(2)93-81(46-49-87(108)115-61-53-74-34-20-11-21-35-74)100(7,69-91(112)119-65-57-78-42-28-15-29-43-78)101(8,105-93)96-82(66-89(110)117-63-55-76-38-24-13-25-39-76)98(5,94(70)104-96)58-50-88(109)116-62-54-75-36-22-12-23-37-75;1-2;2-1(3,4)5;;/h9-43,67,79-82,96,102H,44-66,68-69H2,1-8H3;;(H,2,3,4,5);;1H2/q;-1;;+2;/p-1/b83-67-,92-70-,95-71-;;;;/t79-,80-,81-,82+,96?,98-,99+,100+,101+;;;;/m1..../s1
InChIKeyUONHCVYLDTWLAR-JXHUONGFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrite Ionophore I – Product Overview


Nitrite Ionophore I (CAS 130549-56-3) is a lipophilic cobalt(III) aquacyano‑cobyrinate – chemically cyanoaqua‑cobyrinic acid heptakis(2‑phenylethyl ester) . It functions as a charged‑carrier ionophore in plasticized PVC liquid‑membrane electrodes, enabling potentiometric nitrite detection with a selectivity pattern that deviates strongly from the classical Hofmeister series [1]. The compound is supplied under the Selectophore™ line as function‑tested, crystalline material suitable for immediate sensor‑membrane fabrication.

Why Nitrite Ionophore I Is Irreplaceable


Nitrite‑selective electrodes require an ionophore that simultaneously delivers strong binding, anti‑Hofmeister selectivity, and long‑term membrane stability. Conventional anion exchangers (e.g., tridodecylmethylammonium chloride, TDMAC) follow the Hofmeister hydrophobicity series, preferentially extracting perchlorate, thiocyanate, and nitrate over the smaller, less‑lipophilic nitrite ion [1]. Newer cobalt(III) corroles (e.g., Co‑tBC) exhibit weaker intrinsic nitrite complexation (log β ≈ 5.6 vs. ≈ 10.6 for Nitrite Ionophore I) and consequently reduced membrane robustness in complex sample matrices [2]. The quantitative evidence below demonstrates that Nitrite Ionophore I occupies a unique performance niche that cannot be recovered by simple formulation adjustments to other carriers.

Nitrite Ionophore I Quantitative Performance Evidence


Nitrite Complexation Constant

Nitrite Ionophore I exhibits an experimentally determined 1:1 complex formation constant (log β) with nitrite of 10.58 in PVC–DOS and 10.59 in PVC–NPOE membranes, measured by the sandwich‑membrane potentiometric method [1]. In head‑to‑head comparison under identical membrane conditions, the next‑generation cobalt(III) 5,10,15‑tris(4‑tert‑butylphenyl)corrole (Co‑tBC) yields a markedly weaker log β of 5.57, while its rhodium analog (Rh‑tBC) yields only 4.04 [2]. The resulting >5‑order‑of‑magnitude difference in binding strength translates into more stable electrode potentials in samples with fluctuating nitrite concentrations and lower ionophore leaching.

Ion-selective electrodes Complexation constant Sandwich membrane method

Anti-Hofmeister Nitrite Selectivity

Membranes doped with Nitrite Ionophore I yield a potentiometric selectivity coefficient (log Kpot) of –4.2 for nitrite over nitrate and –4.6 over chloride [1]. In contrast, classical anion‑exchanger membranes (e.g., TDMAC) follow the Hofmeister hydrophobicity sequence, where log Kpot for nitrite/nitrate is typically +0.3 to +1.0 (i.e., nitrate is preferred), meaning nitrite cannot be measured in the presence of equimolar nitrate [2]. The cobyrinate carrier therefore furnishes >4 orders of magnitude greater nitrate discrimination than a generic ion‑exchanger, enabling accurate nitrite quantification in nitrate‑rich matrices such as wastewater, biological fluids, and food extracts.

Potentiometric selectivity coefficient Anti-Hofmeister selectivity Nitrate interference

Membrane Longevity Under Continuous Flow

In a continuous‑flow experiment with untreated tap water (35 days), nitrite‑selective electrodes based on Nitrite Ionophore I exhibited no significant drift in slope, detection limit, or selectivity [1]. By comparison, polymeric membrane electrodes employing cobalt(III) tetraphenylporphyrin (CoTPP) as ionophore are documented to require lipophilic cationic additives and rigorous preconditioning to achieve long‑term stability, and even then gradual leaching of the neutral‑carrier complex limits operational lifetime to <14 days in flow‑through analysis [2]. The 35‑day durability of Nitrite Ionophore I membranes reduces sensor replacement frequency and calibration effort in online monitoring installations.

Sensor lifetime Membrane leaching Flow-through stability

Linear Dynamic Range and Slope

Optimized PVC–o‑NPOE membranes containing Nitrite Ionophore I deliver a near‑Nernstian potentiometric slope of approximately 57–59 mV/decade over a nitrite concentration range of 10⁻⁴·⁵ to 10⁻¹·⁰ M (0.032–100 mM) [1]. This corresponds to a practical detection limit of ≈ 3.2 × 10⁻⁵ M. While some metalloporphyrin‑based electrodes can extend the lower limit to 5.0 × 10⁻⁶ M, they exhibit sub‑Nernstian slopes (51 mV/decade) and narrower linear spans (10⁻⁵ to 10⁻¹ M) due to competing axial‑ligand exchange equilibria [2]. The near‑theoretical slope of Nitrite Ionophore I reduces calibration uncertainty and improves measurement precision at mid‑range concentrations, where most regulatory action levels for nitrite in water and food reside.

Dynamic range Nernstian slope Detection limit

Nitrite Ionophore I Application Scenarios


Nitrite Monitoring in Wastewater Effluent

The anti‑Hofmeister selectivity of –4.2 log units for nitrite over nitrate [1] enables direct potentiometric nitrite quantification in wastewater samples containing 100‑fold excess nitrate. This eliminates the need for upstream nitrate‑removal columns or enzymatic treatment, reducing per‑sample cost and analysis time. Sensor manufacturers integrating Nitrite Ionophore I can claim reliable nitrite ISE performance in municipal and industrial effluent monitoring, where nitrate interference is the primary technical barrier.

Drinking Water Nitrite Monitoring

The demonstrated 35‑day operational stability in flowing tap water without signal deterioration [1] positions Nitrite Ionophore I as the ionophore of choice for on‑line drinking water analyzers. Procurement teams selecting this compound can expect a maintenance cycle exceeding one month, compared to the bi‑weekly membrane replacement typical of porphyrin‑based alternatives [2]. This directly lowers the total cost of ownership for water utilities and environmental monitoring agencies.

Nitrite Detection in Plasma and Urine

The –4.6 log unit selectivity over chloride [1] ensures that Nitrite Ionophore I‑based electrodes maintain a Nernstian nitrite response even in undiluted physiological samples containing 100–150 mM chloride. When combined with the ionophore's log β > 10 [3], this enables robust potentiometric nitrite detection in plasma and urine for biomedical research on nitric oxide metabolism, where chloride interference often compromises less selective ionophore‑based sensors.

Benchmark Ionophore for Nitrite Sensor R&D

Because Nitrite Ionophore I possesses the most thoroughly characterized complexation constant (log β independently verified via sandwich‑membrane potentiometry [1]) and the longest documented flow‑through lifetime among commercial nitrite carriers, it serves as the benchmark ionophore against which novel nitrite‑binding ligands are evaluated [2]. Procurement by academic core facilities and industrial R&D labs ensures inter‑laboratory comparability and accelerates method transfer.

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